1-Bromo-4,4-dimethylcyclohex-1-ene
Overview
Description
1-Bromo-4,4-dimethylcyclohex-1-ene is a chemical compound with the CAS Number: 1020253-13-7 . It has a molecular weight of 189.1 and is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 1-bromo-4,4-dimethyl-1-cyclohexene . The InChI code is 1S/C8H13Br/c1-8(2)5-3-7(9)4-6-8/h3H,4-6H2,1-2H3 .Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm^3 . It has a boiling point of 185.1±19.0 °C at 760 mmHg . The vapour pressure is 1.0±0.3 mmHg at 25°C . The enthalpy of vaporization is 40.4±3.0 kJ/mol . The flash point is 66.6±15.9 °C . The index of refraction is 1.501 . The molar refractivity is 44.4±0.3 cm^3 .Scientific Research Applications
Thermochemistry in Binary Mixtures
Research by Nunes, Martins, and Leitão (2006) focused on the solution enthalpies of 1-bromoadamantane, a compound closely related to 1-bromo-4,4-dimethylcyclohex-1-ene, in various mixed solvents. This study provides insights into the thermochemical behavior of brominated cyclohexene derivatives in different solvent environments (Nunes et al., 2006).
Synthetic Applications in Organic Chemistry
Bilyard and Garratt (1981) demonstrated the use of cyclohexene derivatives in the synthesis of complex organic structures, such as bicyclo[4.4.0]decan-2-one derivatives, which are valuable in sesquiterpene synthesis. This showcases the utility of brominated cyclohexene compounds in constructing intricate organic molecules (Bilyard & Garratt, 1981).
Cyclization Reactions
Bottini, Corson, Frost, and Schear (1972) explored base-induced cyclizations of halo-cyclohexenes, providing valuable insights into the reactivity of such compounds under basic conditions. Their findings are crucial for understanding the behavior of brominated cyclohexenes in synthetic organic chemistry (Bottini et al., 1972).
Medium-Sized Cyclophanes
Yamato, Matsumoto, Ide, Suehiro, Kobayashi, and Tashiro (1993) investigated the bromination of dimethyl[2.3]metacyclophan-1-ene, a structure related to this compound. Their research provides a deeper understanding of the reactivity and potential synthetic applications of brominated cyclohexenes in the field of medium-sized cyclophanes (Yamato et al., 1993).
Enyne Metathesis
Diver and Giessert (2004) discussed the enyne metathesis, a bond reorganization process involving alkenes and alkynes to produce 1,3-dienes. This research highlights the broader application of compounds like this compound in advanced organic synthesis techniques (Diver & Giessert, 2004).
Safety and Hazards
Properties
IUPAC Name |
1-bromo-4,4-dimethylcyclohexene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Br/c1-8(2)5-3-7(9)4-6-8/h3H,4-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKVINDPKZRTAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=CC1)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674345 | |
Record name | 1-Bromo-4,4-dimethylcyclohex-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020253-13-7 | |
Record name | 1-Bromo-4,4-dimethylcyclohexene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1020253-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-4,4-dimethylcyclohex-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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